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Introduction
Fanapanel hydrate, also known as ZK200775 or MPQX, is a potent and selective competitive

antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate

receptors.[1] As a water-soluble quinoxalinedione derivative, it offers a significant advantage

over older AMPA antagonists that were limited by poor solubility and associated nephrotoxicity.

[2][3] Glutamate-mediated excitotoxicity, primarily through the overstimulation of NMDA and

AMPA receptors, is a key mechanism of neuronal damage in ischemic stroke, traumatic brain

injury, and various neurodegenerative diseases. Fanapanel hydrate's ability to block AMPA

receptors makes it a valuable tool for studying excitotoxic cell death and for evaluating potential

neuroprotective strategies in primary neuronal cultures.

These application notes provide detailed protocols for utilizing Fanapanel hydrate in primary

neuronal culture experiments to investigate its neuroprotective effects against excitotoxicity.

The protocols cover the preparation of primary neuronal cultures, induction of excitotoxicity,

and assessment of neuronal viability.
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Fanapanel hydrate competitively antagonizes the binding of glutamate to AMPA and kainate

receptors, thereby preventing the opening of their associated ion channels. This action blocks

the influx of Na+ and Ca2+ into the neuron, which, in excess, leads to a cascade of neurotoxic

events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately,

neuronal death. By inhibiting this initial step in the excitotoxic cascade, Fanapanel hydrate can

protect neurons from glutamate-induced damage.

Data Presentation
Table 1: In Vitro Efficacy of Fanapanel (ZK200775)

Parameter Agonist Preparation Value Reference

IC50 Kainate

Neonatal rat

hippocampal

neurons

~30 nM
Turski L, et al.

(1998)

IC50 AMPA
Rat cortical

membranes
21 nM Tocris Bioscience

IC50 Kainate
Rat cortical

membranes
27 nM Tocris Bioscience

Ki [3H]-AMPA
Rat cortical

membranes
120 nM R&D Systems

Ki [3H]-CNQX
Rat cortical

membranes
32 nM R&D Systems

Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron
Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic

day 18 (E18) rat pups.

Materials:

E18 pregnant Sprague-Dawley rat
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DMEM/F-12 with GlutaMAX™

Fetal Bovine Serum (FBS)

Neurobasal™ Medium

B-27™ Supplement

Penicillin-Streptomycin

Trypsin-EDTA (0.25%)

DNase I

Poly-D-lysine

Laminin

Sterile dissection tools

15 mL and 50 mL conical tubes

Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Incubator (37°C, 5% CO2)

Procedure:

Plate Coating:

Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

Wash plates three times with sterile water and allow them to dry.

Coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.

Tissue Dissection:

Euthanize the pregnant rat according to institutional guidelines.
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Dissect the uterine horns and remove the E18 embryos.

Isolate the cortices from the embryonic brains in ice-cold dissection buffer (e.g.,

Hibernate®-E).

Cell Dissociation:

Mince the cortical tissue into small pieces.

Digest the tissue with 0.25% Trypsin-EDTA and 100 U/mL DNase I for 15-20 minutes at

37°C.

Inactivate trypsin with DMEM/F-12 containing 10% FBS.

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell

suspension.

Cell Plating:

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in Neurobasal™ Medium supplemented with B-27™,

GlutaMAX™, and Penicillin-Streptomycin.

Determine cell density and viability using a hemocytometer and trypan blue exclusion.

Plate the neurons at a density of 1.5 x 10^5 cells/cm^2 on the laminin-coated plates.

Cell Maintenance:

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.

Continue to replace half of the medium every 3-4 days. Cultures are typically ready for

experiments between 7 and 10 days in vitro (DIV).
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Protocol 2: Neuroprotection Assay Against Glutamate-
Induced Excitotoxicity
This protocol provides a framework for assessing the neuroprotective effects of Fanapanel
hydrate against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

Mature primary cortical neuron cultures (DIV 7-10)

Fanapanel hydrate stock solution (e.g., 10 mM in DMSO or water)

L-Glutamic acid stock solution (e.g., 10 mM in sterile water)

Neurobasal™ Medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay

reagents

DMSO

Procedure:

Preparation of Fanapanel Hydrate Working Solutions:

Prepare a series of dilutions of Fanapanel hydrate in Neurobasal™ Medium from the

stock solution. Suggested concentrations to test range from 10 nM to 10 µM. Ensure the

final DMSO concentration is below 0.1%.

Pre-treatment with Fanapanel Hydrate:

Carefully remove half of the medium from each well of the cultured neurons.

Add the Fanapanel hydrate working solutions to the corresponding wells. For control

wells, add medium with the vehicle (e.g., DMSO at the same final concentration).

Incubate the cultures for 1-2 hours at 37°C.
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Induction of Excitotoxicity:

Prepare a working solution of L-Glutamic acid in Neurobasal™ Medium. The final

concentration of glutamate will need to be optimized for your specific culture conditions,

but a starting point is typically between 25 µM and 100 µM.

Add the glutamate solution to all wells except for the vehicle control wells.

Incubate the cultures for 24 hours at 37°C.

Assessment of Neuronal Viability (MTT Assay):

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into

formazan crystals.

Carefully remove the medium and add DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control group.
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Fanapanel Hydrate Experimental Workflow

Cell Culture Preparation

Treatment

Analysis

Primary Cortical Neuron Culture (DIV 7-10)

Pre-treatment with
Fanapanel Hydrate (1-2 hours)

 

Induction of Excitotoxicity
(e.g., 50 µM Glutamate, 24 hours)

 

Neuronal Viability Assay
(e.g., MTT)

 

Data Analysis
(% Neuroprotection)

 

Click to download full resolution via product page

Caption: Workflow for assessing the neuroprotective effects of Fanapanel hydrate.
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Glutamate Excitotoxicity and Fanapanel Hydrate's Mechanism of Action
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Caption: Fanapanel hydrate blocks the AMPA receptor, preventing excitotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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